3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. One method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Receptor Affinity and Potential Therapeutic Applications
Compounds based on the imidazo[2,1-f]purine-2,4-dione structure, including 3-isobutyl-1,7,8-trimethyl variants, have been extensively studied for their receptor affinity and potential therapeutic applications. These compounds have shown significant affinity for serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase (PDE4B and PDE10A) inhibitors, highlighting their potential in the development of antidepressant and anxiolytic agents. Notably, studies have identified potent receptor ligands with specific affinities, providing a promising basis for future pharmacological applications (Zagórska et al., 2016). These findings were further supported by the synthesis and evaluation of N-8-arylpiperazinylpropyl derivatives, showing potent 5-HT1A receptor ligand properties and suggesting potential for anxiolytic and antidepressant activity (Zagórska et al., 2009).
Antagonistic Activity on Adenosine Receptors
Another critical area of research involving these compounds is their antagonistic activity on adenosine receptors, particularly the A3 adenosine receptor. Compounds with a fused ring on the xanthine nucleus, such as 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, have exhibited potent and selective A3 adenosine receptor antagonistic activity, offering potential therapeutic applications in conditions related to adenosine receptor dysregulation (Baraldi et al., 2005).
Mechanism of Action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. Some imidazole compounds have been found to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Imidazole compounds, due to their broad range of chemical and biological properties, are promising candidates for the development of these new drugs .
Properties
IUPAC Name |
4,6,7-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-8(2)6-19-12(20)10-11(17(5)14(19)21)15-13-16(4)9(3)7-18(10)13/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIDZFICDRWGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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